molecular formula C9H16OSi B14651188 1-Pentyn-3-one, 4-methyl-1-(trimethylsilyl)- CAS No. 53210-05-2

1-Pentyn-3-one, 4-methyl-1-(trimethylsilyl)-

Cat. No.: B14651188
CAS No.: 53210-05-2
M. Wt: 168.31 g/mol
InChI Key: ZOIMAQVXVPSGES-UHFFFAOYSA-N
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Description

1-Pentyn-3-one, 4-methyl-1-(trimethylsilyl)- is an organic compound with the molecular formula C9H16OSi It is a derivative of 1-pentyn-3-one, where a trimethylsilyl group is attached to the terminal carbon of the alkyne

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pentyn-3-one, 4-methyl-1-(trimethylsilyl)- can be synthesized through several methods. One common approach involves the reaction of 1-pentyn-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of 1-pentyn-3-one, 4-methyl-1-(trimethylsilyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Pentyn-3-one, 4-methyl-1-(trimethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

1-Pentyn-3-one, 4-methyl-1-(trimethylsilyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: Research into potential pharmaceutical applications, such as the development of novel drugs, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pentyn-3-one, 4-methyl-1-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The alkyne group can undergo addition reactions, forming new bonds with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Pentyn-3-one: The parent compound without the trimethylsilyl group.

    4-Methyl-1-pentyn-3-one: A similar compound with a methyl group at the fourth position.

    1-(Trimethylsilyl)-1-pentyne: A compound with a trimethylsilyl group attached to the terminal alkyne carbon.

Uniqueness

1-Pentyn-3-one, 4-methyl-1-(trimethylsilyl)- is unique due to the presence of both the trimethylsilyl group and the alkyne functionality. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

53210-05-2

Molecular Formula

C9H16OSi

Molecular Weight

168.31 g/mol

IUPAC Name

4-methyl-1-trimethylsilylpent-1-yn-3-one

InChI

InChI=1S/C9H16OSi/c1-8(2)9(10)6-7-11(3,4)5/h8H,1-5H3

InChI Key

ZOIMAQVXVPSGES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C#C[Si](C)(C)C

Origin of Product

United States

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